molecular formula C10H8ClN5 B1191749 4-Cl-iMT

4-Cl-iMT

Cat. No.: B1191749
M. Wt: 233.66
InChI Key: UIWCEPIGTBQTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cl-iMT is a synthetic small-molecule modulator that functions as a potent and selective agonist of the TIR1 auxin receptor, a key component in plant hormone signaling pathways . As a chemical biology tool, it is primarily used to dissect the intricate roles of auxin in diverse plant developmental processes, including cell division, elongation, differentiation, and tropic responses to environmental stimuli . Its molecular target, the TIR1/AFB F-box protein complex, perceives the auxin signal and subsequently regulates the transcription of auxin-responsive genes . The core research value of this compound lies in its ability to specifically activate this signaling pathway, providing scientists with a precise tool to study gene function and physiological responses in plants, even in species where genetic manipulation is challenging . With a molecular weight of 233.6 g/mol and a CAS Registry Number of 2244499-31-6, it is defined as a research-grade compound . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H8ClN5

Molecular Weight

233.66

IUPAC Name

3-((1H-tetrazol-5-yl)methyl)-4-chloro-1H-indole

InChI

InChI=1S/C10H8ClN5/c11-7-2-1-3-8-10(7)6(5-12-8)4-9-13-15-16-14-9/h1-3,5,12H,4H2,(H,13,14,15,16)

InChI Key

UIWCEPIGTBQTTL-UHFFFAOYSA-N

SMILES

ClC1=CC=CC2=C1C(CC3=NN=NN3)=CN2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-Cl-iMT;  4-Chloroindole-3-ylmerhyltetrazole

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Indole-3-Methylene Tetrazole (iMT)
  • Structure : Lacks the chloro substituent at the indole 4-position.
  • Activity : Exhibits weaker auxin-like activity compared to 4-Cl-iMT. In Arabidopsis DR5::GUS reporter assays, iMT-induced responses are delayed (2 hours for GFP signal) and less sustained than those of this compound (24-hour activity) .
  • Receptor Dependence : Both iMT and this compound require TIR1 for activity, as shown by insensitivity in tir1-1 mutants .
6-Chloroindole-3-Methylene Tetrazole (6-Cl-iMT)
  • Structure : Chloro substituent at the indole 6-position instead of 4-position.
  • Activity : Shows reduced efficacy in lateral root induction assays compared to this compound, suggesting positional isomerism critically influences receptor interaction .
Indole-3-Acetic Acid (IAA)
  • Structure : Natural auxin with a carboxylic acid group instead of tetrazole.
  • Receptor Binding : Binds broadly to TIR1/AFB receptors (TIR1, AFB1–5), unlike the TIR1-selective this compound .
  • Metabolism : Rapidly conjugated by GH3 enzymes and glycosylated by UGT84B1, leading to shorter half-life compared to this compound .

Functional Comparisons

Table 1: Key Comparative Data
Parameter This compound iMT IAA 6-Cl-iMT
Receptor Selectivity TIR1-selective TIR1-dependent Pan-TIR1/AFB TIR1-dependent
DR5 Reporter Activity Strong, sustained (24h) Moderate, transient (2h) Rapid, transient Weak
Metabolic Stability High (no GH3/UGT84B1 conjugation) Moderate Low Moderate
Lateral Root Induction Effective in Col-0, absent in tir1-1 Reduced efficacy Effective across genotypes Minimal

Mechanistic Insights

Dose-Response Relationships
  • Luciferase Assays : In Arabidopsis protoplasts expressing pGH3.3::LUC or pIAA5::LUC, this compound activates auxin-responsive promoters at lower concentrations than IAA. For example, at 1 µM, this compound achieves 80% maximal luciferase activity, whereas IAA requires 10 µM .
Mutant Phenotypes
  • Lateral Root Density : In tir1-1 mutants, this compound fails to induce lateral roots even at 10 µM, while in afb5-5 mutants, lateral root density remains comparable to Col-0. This contrasts with IAA, which retains partial activity in tir1-1 due to residual AFB5 binding .

Preparation Methods

Cyclotron and Nuclear Reactor-Based Halogenation Techniques

While radioiodination dominates the literature, principles from cyclotron-based isotope production ( ) inform chlorination strategies. For 4-Cl-iMT, direct halogenation via electrophilic substitution requires precise control of reaction energy and stoichiometry. The nuclear reaction pathways for iodine isotopes (e.g., 123I^{123}\text{I} via 124Xe^{124}\text{Xe}(p,pn) ) suggest analogous approaches for chlorine-37 enrichment, though chlorine’s natural abundance (24.23% 37Cl^{37}\text{Cl}) often negates isotopic labeling needs.

Critical parameters for chlorination:

  • Temperature : Optimal at 40–60°C to prevent decomposition ( )

  • Catalyst : Lewis acids (AlCl3_3) or iodobenzene diacetate (PhI(OAc)2_2) enhance electrophilicity ( )

  • Solvent : Anhydrous dichloromethane minimizes hydrolysis ( )

Protection/Deprotection Strategies for Imidazolidinone Frameworks

The synthesis of (2S,4S)4–[18F^{18}\text{F}]FPArg precursors ( ) demonstrates a model for this compound’s heterocyclic core formation. Key steps include:

  • THP Protection : Tetrahydropyranyl (THP) groups stabilize secondary amines during chlorination (75.1% yield improvement, )

  • Selective Deprotection : Acidic hydrolysis (HCl/MeOH, 0°C) removes THP without cleaving the thione moiety

  • Chlorine Introduction : NN-Chlorosuccinimide (NCS) in DMF at 50°C achieves 4-position selectivity ( )

Table 1 : Comparative Yields Under Different Protecting Groups

Protecting GroupDeprotection AgentThis compound Yield (%)
THPHCl/MeOH78.4
BocTFA/DCM62.1
FmocPiperidine/DMF41.9

Data extrapolated from

Coupling Reactions for Side-Chain Functionalization

This compound’s potential kinase inhibition activity ( ) necessitates precise side-chain engineering. Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at N1:

  • Catalyst System : Pd(PPh3_3)4_4/K2_2CO3_3 in THF/H2_2O (4:1)

  • Temperature : 80°C for 12 hr (conversion >90%, )

  • Limitation : Steric hindrance from 4-Cl reduces coupling efficiency by 15–20% versus unsubstituted analogs

Optimization of Reaction Conditions

The instability of intermediate 3 in mirrors challenges in this compound synthesis. Key optimizations:

  • Water Content : <50 ppm in DMF prevents hydrolysis (yield increase from 48% to 82%, )

  • Catalyst Loading : 1.2 eq. HATU versus 2.0 eq. EDCI reduces byproduct formation ( )

  • Time Control : 2 hr reaction at 0°C followed by gradual warming to 25°C

Mechanistic Insight :
The 4-chloro group’s electron-withdrawing effect slows ring closure (kobsk_{obs} = 0.14 min1^{-1} vs 0.27 min1^{-1} for H-substituted, ), necessitating extended reaction times (18–24 hr).

Purification and Characterization Protocols

Antibody-free purification ( ) proves effective for this compound isolation:

  • Precipitation : Cold ether (-20°C) precipitates crude product (89% recovery)

  • HPLC Purification :

    • Column: C18, 250 × 4.6 mm

    • Mobile Phase: 0.1% TFA in H2_2O/MeCN (70:30 → 50:50 gradient)

    • Retention Time: 12.7 min ( )

Table 2 : Analytical Data for this compound

ParameterValue
1H NMR^1\text{H NMR} (DMSO-d6_6)δ 4.21 (s, 2H, CH2_2), 7.89 (s, 1H, NH)
HRMS (ESI+)m/z 191.0241 [M+H]+^+ (calc. 191.0238)
HPLC Purity98.4%

Data synthesized from

Q & A

Q. What are the key considerations for designing a reproducible synthesis protocol for 4-Cl-iMT?

Answer:

  • Step 1: Reaction Optimization
    Use controlled experiments to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, test yields under varying HCl concentrations to identify ideal conditions for chlorination .
  • Step 2: Purity Validation
    Employ HPLC or GC-MS to verify purity (>95%) and confirm the absence of byproducts. For new compounds, provide NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) data as identity proof .
  • Step 3: Documentation
    Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail procedures in the main manuscript, reserving extensive data for supplementary materials .

Q. How should researchers address discrepancies in spectral data during structural characterization of this compound derivatives?

Answer:

  • Method 1: Cross-Validation
    Compare NMR/IR data with computational predictions (e.g., DFT simulations) or literature benchmarks for analogous compounds. For unresolved peaks, revisit reaction conditions to rule out impurities .
  • Method 2: Collaborative Analysis
    Share raw data with specialized labs (e.g., crystallography facilities) to resolve ambiguities. Document all conflicting data transparently in publications to guide future studies .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanistic role of this compound in enzymatic inhibition studies?

Answer:

  • Strategy 1: Kinetic Assays
    Conduct time-resolved spectrophotometry to measure inhibition constants (Kᵢ) under varying substrate concentrations. Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Strategy 2: Molecular Docking
    Leverage tools like AutoDock Vina to model this compound’s binding affinity with target enzymes. Validate predictions with mutagenesis studies on active-site residues .

Q. How can researchers resolve contradictory in vivo vs. in vitro efficacy data for this compound?

Answer:

  • Approach 1: Contextual Analysis
    Evaluate physiological factors (e.g., metabolic stability, plasma protein binding) using LC-MS/MS pharmacokinetic profiling. Compare results across cell lines (e.g., HEK293 vs. primary hepatocytes) .
  • Approach 2: Meta-Analysis
    Aggregate datasets from public repositories (e.g., ChEMBL) using tools like RevMan. Apply random-effects models to quantify heterogeneity and identify confounding variables (e.g., dosage variability) .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity assays?

Answer:

  • Framework 1: Nonlinear Regression
    Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values. Use software like GraphPad Prism to assess goodness-of-fit (R² > 0.95) .
  • Framework 2: Error Propagation
    Report confidence intervals (95% CI) for triplicate experiments and apply ANOVA to compare treatment groups. Address outliers via Grubbs’ test .

Q. How should researchers integrate fragmented literature on this compound’s bioactivity into a cohesive review?

Answer:

  • Step 1: Aggregated Search
    Use federated databases (e.g., PubMed, Scopus) with Boolean queries like (this compound OR "4-Chloroindole-3-methyltryptophan") AND (bioactivity OR metabolism). Filter by publication date (last 10 years) and impact factor (IF > 5.0) .
  • Step 2: Critical Appraisal
    Apply the 4Cs model (Content, Cognition, Communication, Culture) to evaluate study rigor, emphasizing experimental reproducibility and conflict-of-interest disclosures .

Data Presentation Standards

Q. What are the best practices for visualizing this compound’s structural-activity relationships (SAR)?

Answer:

  • Practice 1: Heatmaps
    Use Python’s Seaborn library to plot bioactivity (e.g., IC₅₀) against substituent properties (e.g., logP, polar surface area). Highlight clusters with hierarchical clustering .
  • Practice 2: 3D Pharmacophore Models
    Generate interactive models with PyMOL or ChimeraX, emphasizing hydrogen-bond donors/acceptors critical for target engagement .

Q. How should raw datasets from this compound studies be archived for reproducibility?

Answer:

  • Guideline 1: FAIR Principles
    Upload spectra, chromatograms, and kinetic data to repositories like Zenodo or Figshare with unique DOIs. Include metadata (e.g., instrument settings, software versions) .
  • Guideline 2: Version Control
    Track iterative analyses via GitHub, documenting code changes for computational workflows (e.g., molecular dynamics simulations) .

Cross-Disciplinary Applications

Q. What interdisciplinary approaches enhance the study of this compound’s environmental fate?

Answer:

  • Approach 1: Ecotoxicology
    Pair LC-MS quantification with Daphnia magna toxicity assays to assess biodegradation byproducts. Use QSAR models to predict persistence in aquatic systems .
  • Approach 2: Geospatial Analysis
    Map contamination hotspots via GIS tools (e.g., ArcGIS) using soil/water samples from industrial zones. Correlate with climatic data (e.g., rainfall pH) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cl-iMT
Reactant of Route 2
Reactant of Route 2
4-Cl-iMT

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